molecular formula C8H7BrN2O2 B6179734 8-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepin-5-one CAS No. 2680539-29-9

8-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepin-5-one

Cat. No.: B6179734
CAS No.: 2680539-29-9
M. Wt: 243.1
InChI Key:
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Description

8-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepin-5-one is a heterocyclic compound that features a unique structure combining a pyridine ring fused with an oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepin-5-one typically involves the following steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Bromination: The pyridine ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Cyclization: The brominated pyridine derivative undergoes cyclization with an appropriate reagent to form the oxazepine ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepin-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazepine ring.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce an oxo derivative.

Scientific Research Applications

8-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepin-5-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 8-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepin-5-one
  • 8-fluoro-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepin-5-one
  • 8-iodo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepin-5-one

Uniqueness

8-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepin-5-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepin-5-one involves the conversion of a pyridine derivative to an oxazepine derivative through a series of reactions, followed by bromination of the resulting compound.", "Starting Materials": [ "2-chloronicotinic acid", "thionyl chloride", "2-aminoethanol", "sodium hydroxide", "acetic anhydride", "bromine" ], "Reaction": [ "2-chloronicotinic acid is treated with thionyl chloride to form 2-chloronicotinoyl chloride.", "2-chloronicotinoyl chloride is then reacted with 2-aminoethanol in the presence of sodium hydroxide to form 2-(2-hydroxyethyl)pyridine.", "2-(2-hydroxyethyl)pyridine is then reacted with acetic anhydride to form 2-(2-acetoxyethyl)pyridine.", "2-(2-acetoxyethyl)pyridine is then treated with bromine to form 8-bromo-2-(2-acetoxyethyl)pyridine.", "8-bromo-2-(2-acetoxyethyl)pyridine is then cyclized with sodium hydroxide to form 8-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepin-5-one." ] }

CAS No.

2680539-29-9

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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